4-Benzoyl-1H-indole

Physicochemical Characterization Regioisomer Identification Quality Control

Regioisomeric benzoylindoles cause failed syntheses and analytical errors. The C4-benzoyl pattern is synthetically challenging to install directly. 4-Benzoyl-1H-indole (CAS 134977-98-3) solves this: - **Regiochemically pure**: C4-substitution, confirmed by GC-MS and FTIR (unique retention/carbonyl absorption). - **Benchmark physical data**: mp 60.0-64.0 °C vs C6-isomer 115-119 °C - simple identity check. - **Medicinal chemistry utility**: Pre-functionalized scaffold for ergot alkaloid precursors and 4-substituted indole libraries; bypasses C4-directed C-H activation. Supplied ≥98.0% (GC), white to light yellow crystalline powder.

Molecular Formula C15H11NO
Molecular Weight 221.259
CAS No. 134977-98-3
Cat. No. B2822608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-1H-indole
CAS134977-98-3
Molecular FormulaC15H11NO
Molecular Weight221.259
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C3C=CNC3=CC=C2
InChIInChI=1S/C15H11NO/c17-15(11-5-2-1-3-6-11)13-7-4-8-14-12(13)9-10-16-14/h1-10,16H
InChIKeyUHUZJORSZJFKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-1H-indole: Specifications & Class Positioning


4-Benzoyl-1H-indole (CAS 134977-98-3) is a C4‑benzoyl‑substituted indole derivative with the molecular formula C₁₅H₁₁NO and a molecular weight of 221.25 g/mol . The compound is characterized by a benzoyl group attached directly to the 4‑position of the indole nucleus, distinguishing it from other regioisomeric benzoylindoles. Commercially, 4‑benzoyl‑1H‑indole is supplied as a white to light yellow crystalline powder with a purity ≥98.0% (GC) and a melting point range of 60.0–64.0 °C . It is employed primarily as a versatile small‑molecule scaffold and building block in medicinal chemistry, particularly for the construction of 4‑substituted indole‑based libraries and ergot alkaloid precursors .

Pre-functionalized C4-benzoyl indole scaffold for medicinal chemistry
Bypasses challenging C4 direct functionalization; enables regiospecific library synthesis
Well-characterized melting point and chromatographic profile support identity verification

4-Benzoyl-1H-indole: Why Regioisomer Selection Matters


Indole derivatives bearing a benzoyl substituent at different ring positions (C4, C5, C6, or N1) are not functionally interchangeable despite sharing identical molecular formulas. The position of the benzoyl group directly governs physicochemical properties (e.g., melting point, chromatographic retention, and IR carbonyl absorption), synthetic accessibility, and potential biological interactions [1]. For example, 4‑benzoyl‑1H‑indole exhibits a melting point of 60–64 °C, whereas its C6‑regioisomer melts at 115–119 °C . Furthermore, the C4‑position is inherently less reactive toward electrophilic aromatic substitution, often requiring specialized directing‑group strategies for selective functionalization [2]. Substituting one benzoylindole regioisomer for another without confirming identity can lead to erroneous analytical results, failed synthetic campaigns, or misinterpreted biological data. The evidence presented below quantifies these critical differentiators.

Regioisomer Benzoylindole regioisomers (C4, C5, C6, N1) share molecular formula but differ markedly in melting point, chromatographic retention, and carbonyl IR absorption; direct substitution may lead to identity errors.
Synthetic C4-substituted indoles require specialized directing-group strategies; 5- or 6-isomers are synthetically more accessible. Confusing isomers can derail planned synthetic routes.
Biological Target engagement and biological activity profiles may not transfer across regioisomers; a C4-benzoyl pattern interacts differently with proteins compared to other positions.

4-Benzoyl-1H-indole: Evidence-Based Differentiation Guide


Melting Point Differences Among Benzoylindole Regioisomers

4-Benzoyl-1H-indole melts at 60.0–64.0 °C (62 °C reference value) . In contrast, 5-benzoyl-1H-indole exhibits a melting point of 96–102 °C , 6-benzoyl-1H-indole melts at 115.0–119.0 °C , and N‑benzoylindole (1‑benzoylindole) melts at 67–68 °C [1]. The 4‑isomer is thus the lowest‑melting solid among these four regioisomeric benzoylindoles. This quantitative difference enables straightforward identity verification and purity assessment by melting point determination prior to use in sensitive chemical or biological assays.

Melting point
Cross-study comparable
60.0–64.0 °C
5-benzoyl: 96–102 °C; 6-benzoyl: 115–119 °C; N-benzoyl: 67–68 °C
Enables rapid regioisomer identity verification
Lowest melting among regioisomers; 32–55 °C lower than 5-/6-isomers
Physicochemical Characterization Regioisomer Identification Quality Control

Basicity Reduction: Benzoylindoles vs Parent Indoles

Protonation studies in concentrated perchloric acid show that benzoylindoles (including 4‑benzoyl‑1H‑indole by class inference) exhibit a single amide‑type equilibrium with pKSH+ ≈ –4.2, whereas the parent indoles (e.g., 5‑methoxy‑2‑methylindole) are significantly stronger bases [1]. Substitution of the indole N‑H with a benzoyl group (as in N‑benzoylindoles) or introduction of a C‑benzoyl substituent reduces N‑basicity and shifts protonation to the carbonyl oxygen. This altered basicity profile influences solubility in acidic media, chromatographic behavior under ion‑pairing conditions, and potential interactions with biological targets that rely on protonation state.

Basicity reduction
Class-level inference
pKSH+ ≈ –4.2
Parent indoles: stronger bases (class-level comparison)
Altered protonation state vs. parent indoles
Benzoyl substitution shifts protonation to carbonyl oxygen
Acid–Base Chemistry Protonation Equilibria Structure–Property Relationships

Regioisomer Identification by GC-MS and FTIR

Although the six regioisomeric benzoyl‑1‑n‑pentylindoles (which include the 4‑benzoyl‑substituted analogue) share identical nominal mass and common fragment ions (m/z 77, 105, 234, 220, 214, 186, 144), they exhibit distinct GC retention times and IR carbonyl absorption bands [1]. On an Rtx‑200 capillary column (100% trifluoropropyl methyl polysiloxane), the elution order correlates with the spatial separation between the benzoyl and pentyl substituents; the 1,3‑ and 1,5‑regioisomers yield very similar relative ion abundances, whereas the 1,4‑regioisomer (structurally analogous to 4‑benzoyl‑1H‑indole) displays a unique chromatographic profile and a distinguishing carbonyl stretching frequency in the FTIR spectrum. These spectroscopic and chromatographic differences provide a robust means to confirm the identity of 4‑benzoyl‑1H‑indole and to detect cross‑contamination with other benzoylindole isomers.

GC-MS & FTIR distinction
Class-level inference
Unique retention & carbonyl IR
1,4-regioisomer: distinct elution order and carbonyl band shape
Unambiguous regioisomer identification in mixtures
Based on analogous benzoylpentylindole studies; review retention context
Analytical Chemistry Regioisomer Separation Spectroscopic Fingerprinting

C4-Selective Synthesis of 4-Benzoyl-1H-indole

Electrophilic aromatic substitution on the indole nucleus occurs preferentially at the C3 and C2 positions; direct functionalization at the C4‑position is challenging and often non‑selective under standard Friedel–Crafts conditions [1]. To access 4‑substituted indoles such as 4‑benzoyl‑1H‑indole, specialized strategies are required. For example, Lanke et al. (2013) reported a ruthenium‑catalyzed C–H activation method that employs an aldehyde directing group to achieve highly regioselective functionalization at the C4‑position under mild, open‑flask conditions [2]. In contrast, 5‑ and 6‑benzoylindoles can be prepared via more conventional Hemetsberger or Fischer indole syntheses without the need for sophisticated directing groups. This synthetic hurdle translates into higher commercial cost and lower availability for the 4‑benzoyl isomer, a factor that must be considered in procurement planning.

C4-selective synthesis
Direct head-to-head
Ru-catalyzed C–H activation with directing group
5-/6-isomers: accessible via standard electrophilic substitution
Higher synthetic complexity for 4-isomer
May impact cost and lead time; plan procurement accordingly
Organic Synthesis Regioselective Functionalization C–H Activation

Commercial Specifications of 4-Benzoyl-1H-indole

Commercially available 4‑benzoyl‑1H‑indole (CAS 134977-98-3) is supplied with a minimum GC purity of 98.0% and appears as a white to light yellow to green powder or crystalline solid . The melting point is certified at 60.0–64.0 °C (62 °C reference) . In comparison, the 6‑benzoyl‑1H‑indole isomer (CAS 105205-50-3) is sold with identical purity (≥98.0% GC) but exhibits a markedly higher melting point of 115.0–119.0 °C . These vendor‑certified specifications provide a reliable benchmark for incoming material acceptance and ensure that the intended regioisomer is received. Researchers should confirm that the certificate of analysis (CoA) matches the expected melting point range for the 4‑isomer before use.

Commercial specifications
Data to verify
Purity ≥98.0% GC; mp 60–64 °C
6-isomer: purity ≥98.0% GC; mp 115–119 °C
Melting point confirms correct regioisomer shipment
Verify CoA against expected 4-isomer range; supplier data review
Quality Assurance Procurement Specifications Analytical Standards

Optimal Use Cases for 4-Benzoyl-1H-indole


Medicinal Chemistry: 4-Substituted Indole Building Block

The C4‑benzoyl substitution pattern is a privileged motif found in ergot alkaloids and other bioactive natural products [1]. Because direct functionalization at the indole C4‑position is challenging (see Evidence Item 4), 4‑benzoyl‑1H‑indole serves as a valuable pre‑functionalized building block that bypasses the need for complex directing‑group chemistry. Medicinal chemists can leverage the benzoyl group as a handle for further derivatization (e.g., reduction to benzyl, Grignard addition, or conversion to oxime) while maintaining the 4‑substitution pattern. This makes the compound particularly useful for constructing focused libraries aimed at targets where 4‑substituted indoles have demonstrated enhanced potency or selectivity compared to other regioisomers.

Analytical Reference for Regioisomer Identification

The distinct GC‑MS retention time and FTIR carbonyl absorption of 4‑benzoyl‑substituted indoles (Evidence Item 3) enable their unambiguous identification in complex mixtures. 4‑Benzoyl‑1H‑indole is therefore employed as an analytical reference standard to calibrate chromatographic systems, validate mass spectral libraries, and differentiate regioisomeric benzoylindoles in forensic or quality control settings [2]. Its well‑characterized melting point (60–64 °C) further provides a simple bench‑top verification tool. Laboratories performing purity analysis or method development for benzoylindole‑containing samples should include this compound in their standard panel.

Substituent Effects on Indole Basicity & Reactivity

The class‑level observation that benzoyl substitution significantly reduces indole N‑basicity (pKSH+ ≈ –4.2 for benzoylindoles vs. stronger basicity for parent indoles; Evidence Item 2) makes 4‑benzoyl‑1H‑indole a useful model compound for studying electronic and steric effects on heterocyclic aromatic systems [3]. Researchers investigating protonation equilibria, hydrogen‑bonding capacity, or the influence of the 4‑benzoyl group on nucleophilicity can use this compound as a representative 4‑substituted indole. Its well‑defined physical properties and commercial availability facilitate reproducible physicochemical measurements.

ABCG2 Transporter Interactions with Benzoylindoles

Although the published ABCG2 reversal activity is associated with mono‑ and bis‑benzoyl indoles in general [4], the 4‑benzoyl‑1H‑indole scaffold represents a synthetically tractable entry point for structure–activity relationship (SAR) studies around the benzoylindole pharmacophore. Its lower melting point and unique chromatographic behavior (Evidence Items 1 and 3) can be exploited to monitor metabolic stability or cellular uptake in biological assays. Researchers evaluating benzoylindole‑based reversal agents should consider 4‑benzoyl‑1H‑indole as a core building block for generating focused analog sets.

Application
Selection Property
Validation Focus
4-Substituted indole library synthesis
Pre-functionalized C4-benzoyl scaffold
Regioisomer identity and purity via melting point / chromatography
Analytical reference for regioisomer identification
Distinct GC-MS retention and FTIR carbonyl fingerprint
Chromatographic and spectroscopic profile matching
Indole basicity and reactivity studies
Electron-withdrawing C4-benzoyl group
pKSH+ determination and protonation site analysis
ABCG2 transporter interaction SAR studies
Benzoylindole core scaffold for analog generation
Metabolic stability and cellular uptake in assay models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzoyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.